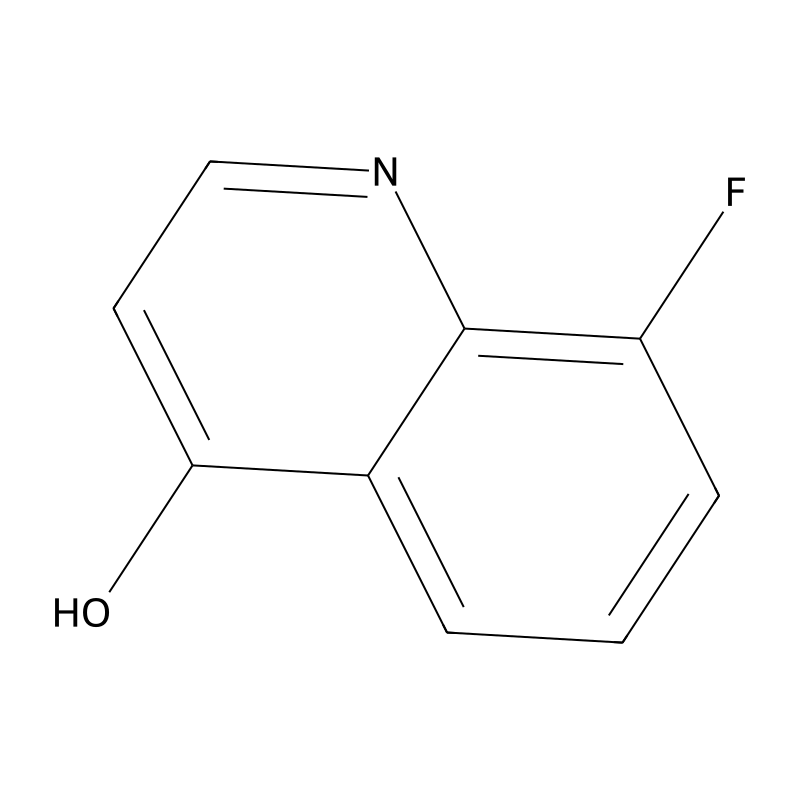

8-Fluoro-4-hydroxyquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

8-Fluoro-4-hydroxyquinoline is an organic compound synthesized through various methods, including the reaction of 4-chloroquinoline with potassium fluoride and potassium hydroxide []. Researchers have also explored alternative synthesis routes, such as the reaction of 4-hydroxyquinoline with diethylaminosulfur trifluoride []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Antibacterial Activity:

Studies have investigated the potential antibacterial properties of 8-fluoro-4-hydroxyquinoline. One study reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli []. However, further research is necessary to understand the mechanisms of action and potential therapeutic applications.

Applications in Medicinal Chemistry:

8-Fluoro-4-hydroxyquinoline serves as a valuable building block for the synthesis of more complex molecules with potential medicinal applications. Researchers have incorporated this compound into the structure of various heterocyclic derivatives, exploring their potential as anti-inflammatory, anti-cancer, and anti-malarial agents [, , ].

Limitations and Future Directions:

The current body of research on 8-fluoro-4-hydroxyquinoline is limited, and further studies are needed to fully understand its potential applications. Future research directions could focus on:

- In-depth evaluation of its antibacterial activity: This includes investigating its mechanism of action, identifying its targets within bacterial cells, and assessing its efficacy against a wider range of bacterial strains.

- Exploration of its potential in medicinal chemistry: Researchers can continue to design and synthesize novel derivatives of 8-fluoro-4-hydroxyquinoline, evaluating their biological activities and potential therapeutic applications.

- Safety and toxicity studies: As with any potential drug candidate, thorough safety and toxicity studies are crucial before considering further development.

8-Fluoro-4-hydroxyquinoline is a fluorinated derivative of 4-hydroxyquinoline, characterized by the presence of a fluorine atom at the 8-position of the quinoline structure. This compound belongs to the class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 8-fluoro-4-hydroxyquinoline is , and it has a molecular weight of approximately 177.15 g/mol. The unique combination of the fluorine atom and the hydroxyl group contributes to its chemical reactivity and biological profile, making it a valuable compound in various fields, including pharmaceuticals and materials science .

Currently, there is no documented research on the specific mechanism of action of 8-F-4-HQ in biological systems.

- Nucleophilic Substitution: The presence of the fluorine atom allows for nucleophilic substitution reactions, where nucleophiles can replace the fluorine atom.

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring towards electrophilic attack, facilitating various substitutions.

- Condensation Reactions: The compound can undergo condensation reactions with aldehydes to form enamine derivatives, which are useful in further synthetic applications .

8-Fluoro-4-hydroxyquinoline exhibits notable biological activities, particularly as an antimicrobial and antiviral agent. Studies indicate that derivatives of hydroxyquinoline compounds can inhibit various pathogens, including bacteria and viruses. Additionally, this compound has shown potential as a chelating agent for metal ions, which enhances its biological efficacy in certain therapeutic contexts . Its structural features allow it to interact with biological molecules, making it a candidate for drug development.

The synthesis of 8-fluoro-4-hydroxyquinoline can be achieved through several methods:

- Fluorination of 4-Hydroxyquinoline: This method involves introducing a fluorine atom at the 8-position of 4-hydroxyquinoline using reagents such as fluorinating agents under controlled conditions.

- Microwave-Assisted Synthesis: Recent advancements have utilized microwave-assisted techniques to enhance yields and reduce reaction times when synthesizing various quinoline derivatives, including 8-fluoro-4-hydroxyquinoline .

- Multi-Step Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the desired compound efficiently .

8-Fluoro-4-hydroxyquinoline finds applications in several areas:

- Pharmaceuticals: Its antimicrobial and antiviral properties make it a candidate for drug development.

- Materials Science: The compound is used in the synthesis of dyes for dye-sensitized solar cells and organic light-emitting diodes due to its conjugated structure .

- Fluorescent Probes: It has potential as a fluorescent probe in bioimaging applications, allowing for monitoring cellular processes in vitro .

Research on interaction studies involving 8-fluoro-4-hydroxyquinoline has focused on its chelation properties with metal ions. These studies demonstrate that the compound can form stable complexes with various divalent and trivalent metal ions, enhancing its biological activity and potential therapeutic applications. Additionally, molecular docking studies have been employed to predict its interactions with biological targets, further elucidating its mechanism of action .

Several compounds share structural similarities with 8-fluoro-4-hydroxyquinoline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known chelating agent; used in metal ion detection |

| 5-Fluoro-2-methylquinoline | Fluorine at position 5; methyl group at position 2 | Exhibits different biological activities |

| 7-Fluoro-4-hydroxyquinoline | Fluorine at position 7; hydroxyl group at position 4 | Different reactivity patterns compared to 8-fluoro |

| 8-Aminoquinoline | Amino group at position 8 | Enhanced solubility and different biological activities |

The uniqueness of 8-fluoro-4-hydroxyquinoline lies in its specific combination of functional groups that influence its reactivity and biological properties, setting it apart from other similar compounds.

Electrophilic Substitution Reactions

8-Fluoro-4-hydroxyquinoline exhibits distinctive electrophilic substitution reactivity patterns that differ significantly from unsubstituted quinoline and other 8-substituted quinoline derivatives. The presence of both fluorine at the 8-position and hydroxyl at the 4-position creates a unique electronic environment that governs the regioselectivity and mechanism of electrophilic aromatic substitution reactions [1] [2].

Regioselectivity and Electronic Effects

The regioselectivity of electrophilic substitution in 8-fluoro-4-hydroxyquinoline is primarily controlled by the electronic effects of the substituents present on the quinoline scaffold. Unlike unsubstituted quinoline, which undergoes electrophilic substitution at positions 5 and 8 under vigorous conditions [1], 8-fluoro-4-hydroxyquinoline shows preferential substitution at positions 3 and 5 [3] [4]. This altered reactivity pattern results from the combined influence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group.

Halogenation Reactions

Bromination of 8-fluoro-4-hydroxyquinoline proceeds through electrophilic aromatic substitution mechanisms, with the reaction showing high regioselectivity for the 3-position [5] [3]. Studies have demonstrated that bromination can be achieved using molecular bromine in acetonitrile at low temperatures, yielding 3-bromo-8-fluoro-4-hydroxyquinoline as the major product [6] [7]. The reaction proceeds via formation of a bromonium ion intermediate, which attacks the electron-rich carbon center at position 3.

The selectivity for position 3 can be rationalized by examining the resonance structures of the cationic intermediate formed during electrophilic attack. When substitution occurs at position 3, the resulting carbocation can be stabilized through resonance without disrupting the aromaticity of the pyridine ring [8] [9]. This contrasts with substitution at other positions, which would generate less stable intermediates.

Nitration Processes

Nitration of 8-fluoro-4-hydroxyquinoline requires more vigorous conditions compared to simple 8-hydroxyquinoline derivatives, reflecting the deactivating influence of the fluorine substituent [4] [10]. The nitration typically employs a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. Under these conditions, the reaction proceeds to give primarily 6-nitro-8-fluoro-4-hydroxyquinoline, with the nitro group entering at position 6 due to steric and electronic factors [11].

Recent advances in nitration methodology have demonstrated that visible-light photocatalysis can enable milder nitration conditions for related 8-substituted quinoline derivatives. These methods employ copper nitrate as both catalyst and nitro source, proceeding under ambient temperature conditions with improved functional group tolerance [4].

Mechanistic Considerations

The mechanism of electrophilic substitution in 8-fluoro-4-hydroxyquinoline follows the classical aromatic substitution pathway, proceeding through formation of a σ-complex (Wheland intermediate). However, the presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences both the rate and regioselectivity of the reaction [8] [9].

Density functional theory calculations have provided insights into the electronic structure of 8-fluoro-4-hydroxyquinoline and its reactivity patterns [9] [12]. These studies indicate that the highest occupied molecular orbital electron density is concentrated at positions 3 and 6, consistent with the observed regioselectivity in electrophilic substitution reactions.

Coordination Chemistry with Transition Metals

The coordination chemistry of 8-fluoro-4-hydroxyquinoline with transition metals represents a significant area of research interest, driven by the compound's ability to function as a bidentate ligand through its nitrogen and oxygen donor atoms [13] [14] [15].

Chelation Mode and Binding Characteristics

8-Fluoro-4-hydroxyquinoline coordinates to metal centers through a bidentate N,O-chelation mode, similar to other 8-hydroxyquinoline derivatives [13] [16]. The compound forms five-membered chelate rings with metal ions, providing thermodynamically stable complexes. The presence of the fluorine substituent at position 8 introduces additional electronic effects that can influence the stability and properties of the resulting metal complexes [17] [18].

Metal Complex Formation and Stoichiometry

The stoichiometry of metal complexes formed with 8-fluoro-4-hydroxyquinoline depends on the oxidation state and coordination preferences of the metal center. Aluminum(III) forms tris-complexes with 1:3 metal-to-ligand stoichiometry, adopting octahedral coordination geometry [13] [19]. Zinc(II) and copper(II) typically form bis-complexes with 1:2 stoichiometry, with zinc adopting tetrahedral geometry and copper preferring square planar coordination [13] [18].

Fluorescence Properties of Metal Complexes

Metal complexes of 8-fluoro-4-hydroxyquinoline exhibit significantly enhanced fluorescence compared to the free ligand [19] [18]. The aluminum(III) complexes show particularly strong emission, with quantum yields substantially higher than those observed for the uncomplexed ligand [20]. This fluorescence enhancement results from the suppression of excited-state proton transfer pathways that quench the emission of the free ligand in solution.

Zinc(II) and cadmium(II) complexes also display moderate fluorescence, while copper(II) complexes typically show weak or quenched emission due to the paramagnetic nature of the Cu(II) center [19] [18]. The fluorescence wavelength can be tuned by modification of the ligand structure, with electron-withdrawing groups generally causing blue shifts and electron-donating groups producing red shifts [18].

Stability and Thermodynamic Considerations

The stability of metal complexes with 8-fluoro-4-hydroxyquinoline has been investigated through solution equilibrium studies [16]. The presence of the fluorine substituent generally enhances the stability of the complexes compared to unsubstituted 8-hydroxyquinoline, likely due to increased π-back-bonding interactions. The stability constants follow the Irving-Williams series for divalent transition metals, with copper(II) complexes showing the highest stability [16].

Applications in Materials Science

Metal complexes of 8-fluoro-4-hydroxyquinoline find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices [21] [19]. The aluminum complexes, in particular, serve as efficient electron transport and emissive materials due to their excellent thermal stability and strong fluorescence properties. The incorporation of fluorine substituents can improve the device performance by enhancing charge injection and transport characteristics.

Photochemical and Electrochemical Behavior

The photochemical and electrochemical properties of 8-fluoro-4-hydroxyquinoline are fundamental to understanding its behavior in various chemical and biological systems [22] [20] [23].

Photophysical Properties

8-Fluoro-4-hydroxyquinoline exhibits weak fluorescence in aqueous solution, with quantum yields typically less than 0.01 [20]. This weak emission results from ultrafast excited-state proton transfer processes that occur within femtoseconds to picoseconds of photoexcitation. The compound undergoes rapid internal conversion and intersystem crossing, leading to very short excited-state lifetimes [20].

Upon UV irradiation, 8-fluoro-4-hydroxyquinoline can form triplet states, though with lower quantum yields compared to related hydroxyquinoline derivatives [23]. The triplet states are capable of reacting with electron-rich substrates through electron transfer mechanisms, potentially leading to photochemical degradation or modification of nearby molecules.

Electrochemical Redox Behavior

Cyclic voltammetry studies of 8-fluoro-4-hydroxyquinoline reveal complex electrochemical behavior characterized by both oxidation and reduction processes [22]. The compound exhibits an irreversible oxidation peak at approximately 531 mV versus a standard calomel electrode, corresponding to the oxidation of the phenolic hydroxyl group [22].

During the reduction scan, multiple cathodic peaks are observed at 268 mV and 138 mV, indicating the formation of electrochemically active reduction products [22]. These reduction processes may involve the quinoline nitrogen center or lead to the formation of radical species that can undergo further chemical transformations.

Antioxidant Activity

8-Fluoro-4-hydroxyquinoline demonstrates significant antioxidant activity, as evidenced by its ability to scavenge hydroxyl radicals in the deoxyribose degradation assay [22]. This antioxidant behavior is attributed to the compound's ability to donate electrons or hydrogen atoms to neutralize free radicals. The presence of the hydroxyl group at position 4 is crucial for this activity, as it can form stable phenoxyl radicals upon oxidation.

The compound shows superior antioxidant activity compared to some flavonoids, including catechin and quercetin, in certain assay systems [22]. This enhanced activity may result from the unique electronic structure created by the combination of the quinoline ring system with the hydroxyl and fluorine substituents.

Electrochemical Degradation Pathways

Studies on related fluoroquinoline antibiotics have provided insights into the electrochemical degradation pathways that may be relevant to 8-fluoro-4-hydroxyquinoline [24] [25]. Electrochemical oxidation typically leads to hydroxylation reactions and cleavage of substituent groups, while the core quinoline ring system often remains intact under mild oxidation conditions.

The presence of fluorine substituents can influence the degradation pathways by altering the electron density distribution and the accessibility of reactive sites. In some cases, fluorine atoms may be displaced during electrochemical processes, leading to the formation of hydroxylated products [24].

Photostability and Degradation

Under intense UV irradiation, 8-fluoro-4-hydroxyquinoline can undergo biphotonic ionization processes, with the excited singlet state serving as the precursor for photoionization [23]. This photochemical behavior is relevant for applications where the compound may be exposed to high-intensity light sources or in photocatalytic systems.

The photostability of 8-fluoro-4-hydroxyquinoline is moderate, with the compound showing gradual degradation under prolonged UV exposure [23]. The primary photodegradation pathways involve oxidation of the hydroxyl group and potential defluorination reactions, though the quinoline core generally remains stable under typical irradiation conditions.

Electrochemical Sensing Applications

The distinctive electrochemical signature of 8-fluoro-4-hydroxyquinoline makes it suitable for electrochemical sensing applications [26]. The compound can be detected and quantified using various electrochemical techniques, including differential pulse voltammetry and square wave voltammetry. These methods offer high sensitivity and selectivity for the detection of 8-fluoro-4-hydroxyquinoline in complex matrices.

| Table 1: Physical Properties of 8-Fluoro-4-hydroxyquinoline | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C₉H₆FNO | [27] [28] |

| Molecular Weight (g/mol) | 163.15 | [27] [28] |

| CAS Number | 63010-71-9 | [27] [28] |

| Melting Point (°C) | 278-282 | [27] [29] |

| Boiling Point (°C, predicted) | 258.9-316.6 | [28] [30] |

| Density (g/cm³, predicted) | 1.291-1.366 | [28] [29] |

| pKa (predicted) | 8.06 ± 0.30 | [29] [30] |

| Table 2: Electrophilic Substitution Patterns in Quinoline Systems | |||

|---|---|---|---|

| Quinoline Derivative | Preferred Substitution Sites | Electronic Effect | Reference |

| Quinoline (unsubstituted) | C-5, C-8 | None | [1] [2] |

| 8-Hydroxyquinoline | C-5, C-7 | Electron-donating | [31] [8] |

| 8-Fluoro-4-hydroxyquinoline | C-3, C-5 | Mixed effects | [3] [4] |

| 8-Aminoquinoline | C-5, C-7 | Electron-donating | [31] [3] |

| Table 3: Metal Coordination Properties | ||||

|---|---|---|---|---|

| Metal Ion | Coordination Mode | Complex Geometry | Stoichiometry | Reference |

| Aluminum(III) | Bidentate N,O-chelation | Octahedral | 1:3 | [13] [19] [18] |

| Zinc(II) | Bidentate N,O-chelation | Tetrahedral | 1:2 | [13] [19] [18] |

| Copper(II) | Bidentate N,O-chelation | Square planar | 1:2 | [13] [19] |

| Iron(III) | Bidentate N,O-chelation | Octahedral | 1:3 | [14] [22] |

| Table 4: Photochemical and Electrochemical Properties | |||

|---|---|---|---|

| Property | Value/Range | Conditions | Reference |

| UV Absorption λmax (nm) | 280-320 | Aqueous solution, pH 7 | [20] [23] |

| Quantum Yield (Φ) | < 0.01 | Free ligand | [20] |

| Oxidation Potential (mV) | 531 | vs SCE, pH 7.4 | [22] |

| Reduction Potential (mV) | 138-268 | vs SCE, pH 7.4 | [22] |

| Excited State Lifetime (ps) | < 100 | Ultrafast proton transfer | [20] |